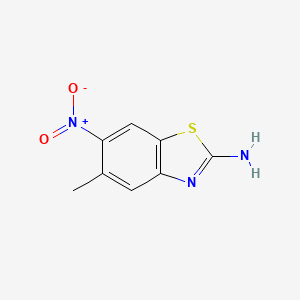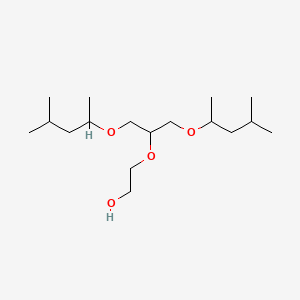
2,4-Bis(3-nitrophenyl)-1,3-oxazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis(3-nitrophenyl)-1,3-oxazol-5-ol is a heterocyclic compound that features an oxazole ring substituted with two 3-nitrophenyl groups at the 2 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(3-nitrophenyl)-1,3-oxazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrobenzaldehyde with an appropriate amine and a source of carbonyl, such as glyoxal, under acidic or basic conditions to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Bis(3-nitrophenyl)-1,3-oxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.
Reduction: The oxazole ring can be hydrogenated to form the corresponding saturated compound.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of the corresponding saturated oxazole.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2,4-Bis(3-nitrophenyl)-1,3-oxazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and sensors.
Mécanisme D'action
The mechanism of action of 2,4-Bis(3-nitrophenyl)-1,3-oxazol-5-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Bis(3-nitrophenyl)-1,3-oxadiazole: Similar structure but with an oxadiazole ring instead of an oxazole ring.
2,4-Bis(3-nitrophenyl)-1,3-thiazole: Similar structure but with a thiazole ring instead of an oxazole ring.
2,4-Bis(3-nitrophenyl)-1,3-imidazole: Similar structure but with an imidazole ring instead of an oxazole ring.
Uniqueness
2,4-Bis(3-nitrophenyl)-1,3-oxazol-5-ol is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties compared to other heterocycles. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
63013-20-7 |
|---|---|
Formule moléculaire |
C15H9N3O6 |
Poids moléculaire |
327.25 g/mol |
Nom IUPAC |
2,4-bis(3-nitrophenyl)-1,3-oxazol-5-ol |
InChI |
InChI=1S/C15H9N3O6/c19-15-13(9-3-1-5-11(7-9)17(20)21)16-14(24-15)10-4-2-6-12(8-10)18(22)23/h1-8,19H |
Clé InChI |
BEDRLZBONOPFGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


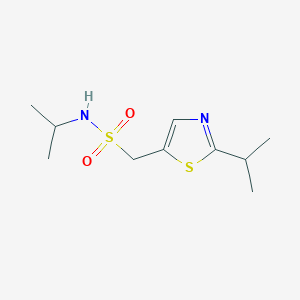

![2-Ethyl-5-methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13946387.png)
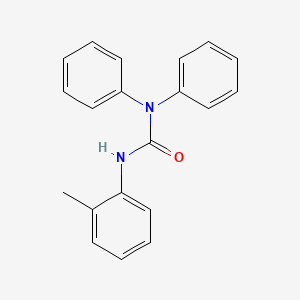
![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13946390.png)
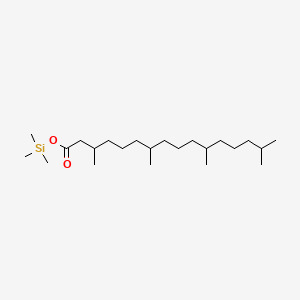
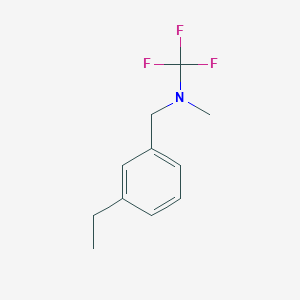
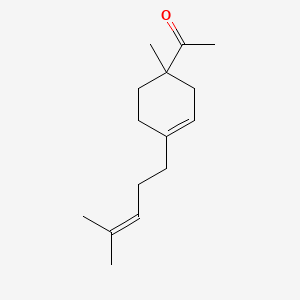
![2-amino-9-[(1R,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B13946426.png)

![2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid](/img/structure/B13946439.png)

